B1577266 Defensin B

Defensin B

Cat. No.: B1577266
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Defensin B belongs to the beta-defensin family of small, cationic host defense peptides that are a crucial component of the innate immune system in vertebrates . These peptides are characterized by a conserved structure featuring three intramolecular disulfide bonds that stabilize their beta-sheet-rich fold, which is essential for their function and stability . Beta-defensins are primarily expressed by epithelial cells lining various organs, such as the respiratory tract, skin, and urogenital tract, as well as by certain immune cells . The primary research value of this compound lies in its multifaceted role in host defense. Its canonical function is broad-spectrum direct antimicrobial activity against bacteria, fungi, and enveloped viruses . The mechanism is primarily electrostatic; the cationic peptide interacts with the anionic membranes of microbes, rich in components like lipopolysaccharides (LPS). This interaction leads to membrane disruption, depolarization, and ultimately, microbial cell lysis . Beyond direct microbial killing, this compound serves as a key immunomodulator, acting as an "alarmin" that alerts the body to danger . It can chemoattract immune cells like monocytes, macrophages, and T-cells, and can influence the production of cytokines and chemokines, thereby bridging innate and adaptive immunity . Research applications for this compound are extensive, including studies on infectious disease, inflammatory disorders (such as psoriasis and inflammatory bowel disease), mucosal barrier function, gut microbiota regulation, and even cancer and fertility . Furthermore, beta-defensins like this compound are being investigated as potential novel biomarkers for diagnosing infections, as their serum levels can distinguish between infectious and non-infectious inflammation . This product is supplied for research use only and is not intended for diagnostic or therapeutic applications.

Properties

bioactivity

Antibacterial

sequence

GYGCPFNQYQCHSHCRGIRGYKGGYCTGRFKQTCKCY

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

Defensin B exhibits potent antimicrobial properties against a range of pathogens, including bacteria, fungi, and viruses.

  • Mechanisms of Action : The antimicrobial action of defensins is primarily mediated through:
    • Membrane Disruption : Their amphipathic nature allows them to insert into microbial membranes, leading to pore formation and cell lysis .
    • Inhibition of Cell Wall Synthesis : Defensins can target lipid components critical for bacterial cell wall integrity .
  • Clinical Studies : Research has demonstrated that human β-defensin 2 (HBD2) protects keratinocytes from damage caused by bacterial proteases, showcasing its potential in skin-related infections . Additionally, defensins have been applied to medical instruments to impart long-lasting antibacterial effects .

Immune Modulation

Beyond their antimicrobial functions, defensins play a crucial role in modulating immune responses.

  • Chemotaxis and Immune Cell Activation : Defensins promote the chemotaxis of immune cells such as T cells and macrophages. They enhance the activation of these cells through signaling pathways that link innate and adaptive immunity .
  • Clinical Implications : The ability of defensins to regulate inflammation positions them as potential therapeutic agents for inflammatory diseases such as atopic dermatitis and inflammatory bowel disease. Studies indicate that defensins can ameliorate symptoms by modulating immune responses in affected tissues .

Therapeutic Potential in Diseases

Defensins have garnered attention for their therapeutic applications in various diseases:

  • Infectious Diseases : Their broad-spectrum antimicrobial activity makes defensins suitable candidates for treating infections resistant to conventional antibiotics. Preclinical studies have highlighted their efficacy against pathogens like HIV and other RNA viruses .
  • Chronic Inflammatory Conditions : Defensins have been implicated in the management of chronic conditions such as diabetes and periodontitis by regulating inflammatory processes .
  • Cancer Therapy : Research indicates that defensins can influence tumor microenvironments, potentially offering novel strategies for cancer treatment through immunomodulation .

Case Studies and Research Findings

The following table summarizes key findings from recent studies on the applications of this compound:

StudyFocusFindings
Antimicrobial MechanismsDemonstrated effective membrane disruption against Gram-positive and Gram-negative bacteria.
Immune ModulationHighlighted the role of defensins in enhancing immune cell chemotaxis and activation.
Skin ProtectionShowed HBD2's protective effects on keratinocytes against bacterial protease damage.
Atopic DermatitisFound that defensins can ameliorate symptoms by influencing skin barrier function and immune responses.
Antiviral ApplicationsProposed further research into the antiviral effects of human defensins against RNA viruses.

Comparison with Similar Compounds

Structural and Functional Overview

Feature This compound (BmKDfsin4) Human β-Defensin 2 (hBD2) Human α-Defensin 5 (HD5) Plectasin (Fungal Defensin)
Source Scorpion venom Human epithelial cells Human Paneth cells Fungus Pseudoplectania nigrella
Structure β-defensin fold β-defensin fold α-defensin fold Fungal defensin fold
Disulfide Bonds 3 3 3 4
Primary Functions Antimicrobial, K⁺ channel inhibition Antimicrobial, chemotaxis Mucosal defense, bacterial adhesion Potent antimicrobial
Key Targets Gram+ bacteria, Kv1.3 channels Gram- bacteria, TLR4 Commensal bacteria (e.g., Bacteroides) Gram+ bacteria (e.g., S. pneumoniae)
MIC against S. aureus 5 μM 10 μM 8 μM 2 μM

Mechanistic Differences

  • This compound vs. hBD2 :

    • This compound inhibits potassium channels (e.g., Kv1.3), disrupting ion gradients in pathogens and host cells, a feature absent in hBD2 .
    • hBD2 primarily recruits immune cells via chemotaxis and neutralizes endotoxins by binding to lipopolysaccharides (LPS) on Gram-negative bacteria .
  • This compound vs. HD5 :

    • HD5 promotes colonization of commensal bacteria like Bacteroides fragilis on mucosal surfaces, enhancing microbiome stability during antibiotic-induced dysbiosis .
    • This compound lacks this symbiotic role but shows broader-spectrum antimicrobial activity.
  • This compound vs. Plectasin :

    • Plectasin, a fungal defensin, has higher potency against Gram-positive bacteria (MIC: 2 μM) due to its four-disulfide-bond stabilization .
    • This compound’s dual functionality (antimicrobial + ion channel blockade) provides a unique therapeutic edge .

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

The most common method for preparing this compound is Fmoc-based Solid-Phase Peptide Synthesis (Fmoc-SPPS). This technique allows for the stepwise assembly of the peptide chain on a resin support, facilitating high purity and yield.

  • Optimization Strategies: Recent studies have optimized Fmoc-SPPS of β-defensins by employing orthogonal disulfide bond formation strategies to correctly pair cysteine residues. The use of optimized resins, coupling reagents, and pseudoproline dipeptide building blocks reduces chain aggregation and improves crude peptide yield.

  • Disulfide Bond Formation: Orthogonal protection of cysteine residues enables selective formation of disulfide bonds in a controlled sequence, critical for achieving the native fold of this compound. Alternative strategies include replacing native disulfide bridges with diselenide bonds to improve oxidative folding efficiency and peptide stability.

Recombinant Expression

Although synthetic methods dominate, recombinant expression in bacterial or eukaryotic systems can be used for this compound production, especially for large-scale applications. This involves cloning the gene encoding this compound, including its signal and pro-segments, into an expression vector, followed by expression, purification, and refolding of the peptide.

  • Challenges: Recombinant expression often requires refolding steps to achieve correct disulfide bond formation and biological activity. The presence of pro-segments can assist in proper folding and reduce toxicity during expression.

Characterization and Quality Control

After synthesis, this compound peptides undergo rigorous characterization to confirm purity, correct folding, and biological activity:

Data Table: Summary of Preparation Parameters and Outcomes

Preparation Method Key Features Advantages Challenges References
Fmoc-SPPS with Orthogonal Disulfide Formation Stepwise synthesis with selective cysteine protection; use of pseudoproline dipeptides High purity; improved yield; controlled folding Requires careful optimization of conditions
Diselenide Bond Replacement Substitution of disulfide bonds with diselenide to enhance folding Improved oxidative folding; enhanced stability Novelty requires validation for all peptides
Recombinant Expression Gene cloning and expression in host cells; requires refolding Scalable production; natural post-translational modifications possible Complex refolding; potential toxicity during expression

Research Findings on Preparation Efficiency and Biological Activity

  • Improved Synthesis Efficiency: The introduction of pseudoproline dipeptides and optimized coupling reagents in Fmoc-SPPS significantly reduces chain aggregation, increasing the yield of crude this compound peptide.

  • Structural Integrity and Functionality: Studies demonstrate that the immunomodulatory and antimicrobial activities of this compound depend heavily on the correct disulfide bond formation and three-dimensional structure. Peptides lacking proper disulfide bridges fail to suppress inflammatory responses effectively.

  • Alternative Bonding Strategies: Replacing disulfide bonds with diselenide bonds has been shown to facilitate oxidative folding and improve peptide stability without compromising biological function, offering a promising avenue for synthetic preparation.

Q & A

Q. How do researchers address ethical considerations in animal studies involving Defensin B?

  • Methodological Answer : Follow ARRIVE guidelines for reporting animal experiments. Obtain ethics committee approval and include details in methods sections (e.g., anesthesia protocols, humane endpoints). Use the minimum sample size required for statistical power .

Literature and Knowledge Gaps

Q. What systematic review strategies identify gaps in this compound’s role in mucosal immunity?

  • Methodological Answer : Use PRISMA guidelines for literature screening. Search databases (PubMed, Scopus) with keywords: “this compound AND mucosal immunity NOT review.” Exclude studies lacking mechanistic data. Map findings using tools like VOSviewer to visualize research clusters .

Q. How to differentiate this compound’s functions from other antimicrobial peptides in overlapping pathways?

  • Methodological Answer : Perform gene knockout or CRISPR-Cas9 silencing in model organisms. Use transcriptomic profiling (RNA-seq) to identify unique downstream targets. Compare with co-expression networks of related peptides .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.